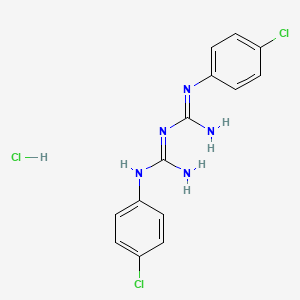

1,5-Bis(4-chlorophenyl)biguanide hydrochloride

Description

BenchChem offers high-quality 1,5-Bis(4-chlorophenyl)biguanide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Bis(4-chlorophenyl)biguanide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-(4-chlorophenyl)guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N5.ClH/c15-9-1-5-11(6-2-9)19-13(17)21-14(18)20-12-7-3-10(16)4-8-12;/h1-8H,(H5,17,18,19,20,21);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWJYBHXNHZDOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=NC(=NC2=CC=C(C=C2)Cl)N)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13590-98-2 |

Source

|

| Record name | Imidodicarbonimidic diamide, N,N′-bis(4-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13590-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST-39008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-bis(4-chlorophenyl)-imidodicarbonimidic diamide hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ST-39008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00AZ53Z27P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: Proguanil Hydrochloride Impurity C

Structural Characterization, Formation Mechanisms, and Analytical Control

Executive Summary In the synthesis of Proguanil Hydrochloride, a dihydrofolate reductase inhibitor used for malaria prophylaxis, the control of Impurity C (1,5-bis(4-chlorophenyl)biguanide) is a critical quality attribute. Unlike the active pharmaceutical ingredient (API), which possesses an asymmetric alkyl-aryl structure, Impurity C represents a symmetric bis-aryl dimer. Its presence indicates specific deviations in reaction stoichiometry and temperature control during the nucleophilic addition phase of synthesis. This guide provides a comprehensive technical analysis of Impurity C, establishing the causality of its formation and detailing self-validating protocols for its detection.

Part 1: Chemical Identity & Structural Analysis

Impurity C is designated by the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) as the symmetric byproduct formed when the isopropylamine nucleophile is competitively substituted by a second equivalent of the starting material, 4-chloroaniline.

Physicochemical Profile[1]

| Property | Specification |

| Common Name | Proguanil Impurity C |

| Chemical Name | 1,5-bis(4-chlorophenyl)biguanide |

| IUPAC Name | N,N''-bis(4-chlorophenyl)imidodicarbonimidic diamide |

| CAS Number | 13590-88-0 (Free Base) / 13590-98-2 (HCl Salt) |

| Molecular Formula | C₁₄H₁₃Cl₂N₅ |

| Molecular Weight | 322.19 g/mol |

| Structural Feature | Symmetric bis-aryl biguanide core |

| Solubility Profile | Lower aqueous solubility than Proguanil due to double aromatic rings; soluble in DMSO and Methanol.[1] |

Structural Significance

The structural divergence between Proguanil and Impurity C dictates their chromatographic behavior. Proguanil contains a hydrophilic isopropyl group and one lipophilic chlorophenyl group. Impurity C contains two lipophilic chlorophenyl groups , significantly increasing its retention time (Rt) in Reverse Phase Chromatography (RPC). This "hydrophobic shift" is the primary mechanism for separation.

Part 2: Formation Mechanism (The "Why")

The synthesis of Proguanil typically involves a two-step condensation or a convergent synthesis using dicyandiamide. Impurity C arises from a competitive nucleophilic attack .

The Competitive Pathway

In the standard synthesis, p-chloroaniline reacts with dicyandiamide to form the intermediate p-chlorophenylcyanoguanidine . The final step requires the addition of isopropylamine to this intermediate.

-

Desired Reaction: p-chlorophenylcyanoguanidine + Isopropylamine

Proguanil. -

Impurity C Reaction: If isopropylamine is deficient, or if the reaction temperature is too high, unreacted p-chloroaniline (present in equilibrium) attacks the intermediate instead.

Synthesis Pathway Diagram

The following diagram illustrates the divergence point where Impurity C is generated.

Figure 1: Divergent synthesis pathway showing the competitive formation of Impurity C via excess 4-chloroaniline.

Part 3: Analytical Characterization (The "How")

To detect Impurity C, one cannot rely on generic gradient methods. The method must be self-validating , meaning it must resolve the critical pair (Proguanil and Impurity C) with a resolution factor (

High-Performance Liquid Chromatography (HPLC) Protocol

Principle: Ion-Pair Reverse Phase Chromatography. Because biguanides are highly basic (pKa > 10), they tail severely on standard C18 columns. We utilize an acidic mobile phase with an ion-pairing agent (Sodium Pentanesulfonate or Hexanesulfonate) to neutralize the positive charge and improve peak symmetry.

Method Parameters:

| Parameter | Condition |

| Column | C18 (L7 packing), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent) |

| Mobile Phase A | Buffer: 10 mM Sodium Hexanesulfonate + 0.1% Phosphoric Acid (pH ~3.0) |

| Mobile Phase B | Acetonitrile (ACN) |

| Mode | Isocratic or Gradient (Recommended: Isocratic 60:40 Buffer:ACN for stability) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV @ 254 nm (λ max for the chlorophenyl ring) |

| Temperature | 30°C |

| Injection Volume | 20 µL |

Elution Order & Identification

Under these conditions, the elution order is governed by hydrophobicity:

-

Impurity A: (Isopropyl-cyanoguanidine) - Early eluting (Polar).

-

Proguanil: (Active) - Mid-eluting.

-

Impurity C: (Bis-chlorophenyl) - Late eluting . The presence of two aromatic rings makes this the most retained species among the common impurities.

Self-Validation Check:

-

If Impurity C co-elutes with the main peak, increase the % of Acetonitrile.

-

If peak tailing occurs, verify the pH of the buffer is < 3.0 to ensure the biguanide is fully protonated and ion-paired.

Part 4: Regulatory & Safety Implications

Pharmacopoeial Limits

According to the European Pharmacopoeia (EP) and ICH Q3A(R2) guidelines:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15%

Toxicological Concern

Impurity C contains two 4-chloroaniline moieties. 4-chloroaniline is a known toxin (hemoglobin oxidant) and a potential carcinogen (Group 2B). While Proguanil metabolizes to Cycloguanil, Impurity C does not follow the same metabolic activation pathway. Its lipophilicity suggests a potential for bioaccumulation different from the parent drug. Therefore, strict control below the 0.10% limit is mandatory to avoid toxicological qualification studies.

References

-

European Pharmacopoeia (EDQM). Proguanil Hydrochloride Monograph 2002:1367. Strasbourg, France. [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9570076, Proguanil Hydrochloride. Retrieved from PubChem.[2] [Link]

-

Pai, N. R., & Sawant, S. S. (2012). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug.[3] Der Pharma Chemica, 4(6), 2307-2316. [Link]

Sources

Comparative Technical Analysis: 1-(4-Chlorophenyl)biguanide vs. 1,5-Bis(4-chlorophenyl)biguanide

Executive Summary

This guide provides a rigorous technical comparison between 1-(4-chlorophenyl)biguanide (1-CPBG) and its structural analog 1,5-bis(4-chlorophenyl)biguanide (1,5-BCPBG) . While they share a chemical backbone, their roles in drug development are diametrically opposed: 1-CPBG is a bioactive metabolite and pharmacological probe (5-HT3 agonist/DHFR inhibitor), whereas 1,5-BCPBG is a critical process impurity (Proguanil Impurity C) that must be rigorously controlled.

This document details the mechanistic divergence, synthetic origins, and isolation protocols required to distinguish and manage these compounds in a research or manufacturing setting.

Chemical Identity & Structural Divergence

The fundamental difference lies in the substitution pattern on the biguanide core. This structural variance dictates their solubility, receptor affinity, and regulatory status.

| Feature | 1-(4-chlorophenyl)biguanide (1-CPBG) | 1,5-Bis(4-chlorophenyl)biguanide (1,5-BCPBG) |

| Common Name | Chloroguanide Metabolite / p-CPBG | Proguanil Impurity C |

| CAS Number | 4022-81-5 (HCl salt) | 13590-88-0 |

| Molecular Weight | 211.65 g/mol (Free base) | 322.19 g/mol |

| Structure | Mono-substituted at N1 position. | Di-substituted at N1 and N5 positions.[1][2] |

| Lipophilicity (LogP) | Low to Moderate (Polar) | High (Lipophilic) |

| Primary Role | Active Metabolite / 5-HT3 Agonist | Synthesis Byproduct / Contaminant |

Structural Visualization

The steric bulk of the 1,5-bis variant prevents it from fitting into the orthosteric binding pockets (like 5-HT3 or DHFR) that the mono-substituted 1-CPBG targets effectively.

Pharmacological Profiles: The Agonist vs. The Impurity

1-(4-chlorophenyl)biguanide (1-CPBG)

Mechanism of Action:

-

5-HT3 Receptor Agonism: 1-CPBG acts as a potent agonist at the 5-HT3 serotonin receptor.[3][4] It binds to the extracellular interface of the receptor subunits, inducing a conformational change that opens the cation-selective ion channel. This triggers rapid depolarization in neurons (calcium/sodium influx).

-

Note: While the meta-isomer (m-CPBG) is often cited for higher affinity, the para-isomer (1-CPBG) retains significant agonist activity and is used to study serotonergic modulation of dopamine release.

-

-

DHFR Inhibition: As the active metabolite of the antimalarial Proguanil (alongside Cycloguanil), it competitively inhibits dihydrofolate reductase (DHFR), disrupting folate synthesis in Plasmodium parasites.

1,5-Bis(4-chlorophenyl)biguanide (1,5-BCPBG)

Toxicology & Interference:

-

Impurity Status: Defined as Impurity C in the European Pharmacopoeia for Proguanil.[5]

-

Non-Specific Binding: Due to its symmetry and increased lipophilicity, 1,5-BCPBG lacks the specific polarity required for the 5-HT3 binding pocket. Instead, it tends to partition into lipid bilayers, potentially causing non-specific membrane disruption or "off-target" noise in high-sensitivity assays.

-

Regulatory Limit: In pharmaceutical preparations, this impurity must typically be controlled to levels <0.10% (ICH Q3A guidelines).

Synthesis & Causality of Impurity Formation

Understanding the synthesis is the only way to prevent the formation of the 1,5-bis impurity. The reaction relies on the nucleophilic attack of 4-chloroaniline on dicyandiamide.

The Critical Variable: Stoichiometry and pH.

-

Target Pathway (1-CPBG): Requires a 1:1 molar ratio of aniline to dicyandiamide in acidic conditions.

-

Impurity Pathway (1,5-BCPBG): Occurs if excess 4-chloroaniline is present or if the reaction runs too long at high temperatures, allowing the product (1-CPBG) to react again with another mole of aniline.

Diagram 1: Synthetic Bifurcation Pathway

Caption: Synthetic pathway illustrating how stoichiometric control dictates the formation of the target mono-biguanide versus the bis-biguanide impurity.

Experimental Protocols

Self-Validating Purification Protocol

Objective: Isolate high-purity 1-CPBG and remove 1,5-BCPBG. Principle: 1,5-BCPBG is significantly less water-soluble than 1-CPBG due to the second chlorophenyl ring.

-

Dissolution: Dissolve the crude reaction mixture in hot dilute HCl (1M).

-

Filtration (Critical Step): While hot (approx. 60°C), filter the solution.

-

Why? The highly lipophilic 1,5-bis impurity often remains undissolved or oils out at this stage, while the mono-substituted salt remains in solution.

-

-

Crystallization: Cool the filtrate slowly to 4°C. 1-CPBG HCl will crystallize out.

-

Validation (HPLC):

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: Acetonitrile : Water (with 0.1% TFA). Gradient 20% -> 80% ACN.

-

Result: 1-CPBG elutes early (more polar); 1,5-BCPBG elutes late (hydrophobic tail).

-

Functional Assay: 5-HT3 Calcium Influx

Objective: Verify 1-CPBG activity (and lack of 1,5-BCPBG activity).

-

Cell Line: HEK293 stably expressing human 5-HT3A receptors.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins.

-

Application:

-

Apply 1-CPBG (0.1 µM - 10 µM). Expect rapid fluorescence increase (EC50 ~ 2-5 µM).

-

Apply 1,5-BCPBG (up to 100 µM). Expect no specific fluorescence increase .

-

Control: Apply 10 µM Ondansetron (antagonist) prior to 1-CPBG to confirm mechanism.

-

Diagram 2: 5-HT3 Signaling Mechanism (1-CPBG)

Caption: The signal transduction pathway activated by 1-CPBG binding to the 5-HT3 receptor, leading to neuronal depolarization.

References

-

European Pharmacopoeia (Ph. Eur.). Proguanil Hydrochloride: Impurity C (1,5-bis(4-chlorophenyl)biguanide).

-

Kilpatrick, G. J., et al. (1990). "1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist."[4][6] British Journal of Pharmacology.[2]

-

Der Pharma Chemica. (2012). "Synthesis of impurities of proguanil hydrochloride, an antimalarial drug."[7][8][9]

-

PubChem Compound Summary. "1-(4-Chlorophenyl)biguanide."

Sources

- 1. 1,5-Bis(4-chlorophenyl)biguanide | C14H13Cl2N5 | CID 53307390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorhexidine [drugfuture.com]

- 3. The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide facilitates noradrenaline release by blockade of alpha 2-adrenoceptors in the mouse brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | PDF or Rental [articles.researchsolutions.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,5-Bis(4-chlorophenyl)biguanide Hydrochloride (Proguanil Impurity C)

Executive Summary

This technical guide provides a comprehensive overview of 1,5-Bis(4-chlorophenyl)biguanide hydrochloride, a significant compound primarily recognized as a process-related impurity in the manufacturing of the antimalarial drug Proguanil.[1][2] Known formally as Proguanil EP Impurity C, this molecule's synthesis, characterization, and quantification are of critical importance for quality control and regulatory compliance in the pharmaceutical industry.[3] This document details the compound's fundamental physicochemical properties, outlines a robust synthetic pathway, presents methodologies for its analytical characterization, and discusses its broader context within drug development. The intended audience includes researchers, analytical scientists, and drug development professionals who require a deep technical understanding of this specific biguanide derivative.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical identity and properties of a reference standard is the foundation of all subsequent analytical and toxicological work. Ambiguity in these core attributes can compromise the validity of impurity profiling and risk assessment.

Nomenclature and Identification

-

Systematic IUPAC Name: (1E)-1-[amino-(4-chloroanilino)methylidene]-2-(4-chlorophenyl)guanidine hydrochloride

-

Common Synonyms: Proguanil EP Impurity C, Proguanil BP Impurity C, Proguanil USP Related Compound C, 1,5-bis-(4-chlorophenyl)-biguanide.[4]

-

CAS Number: 13590-88-0 (This CAS number refers to the free base form of the compound).[3][5]

Core Physicochemical Data

The fundamental properties of 1,5-Bis(4-chlorophenyl)biguanide hydrochloride are summarized below. It is critical to distinguish between the free base and its hydrochloride salt, as key properties such as molecular weight and solubility are directly affected.

| Parameter | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Formula | C14H13Cl2N5 | C14H14Cl3N5 | [4][5] |

| Molecular Weight | 322.20 g/mol | 358.66 g/mol | [4][5] |

| Appearance | Not specified | Off-White Solid | [4] |

Note: The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of HCl (~36.46 g/mol ) to that of the free base.

Synthesis and Mechanism

The synthesis of 1,5-diarylbiguanides is a well-established chemical transformation. The ability to produce this specific impurity in a controlled laboratory setting is essential for its use as a qualified analytical reference standard.

Rationale for Synthesis

In pharmaceutical manufacturing, any impurity present at a concentration of 0.10% or greater relative to the Active Pharmaceutical Ingredient (API) must be identified, and its structure confirmed.[1] Synthesizing Proguanil Impurity C is therefore not for therapeutic application, but to create a high-purity standard for:

-

Analytical Method Validation: To prove that an analytical method (e.g., HPLC) can accurately detect, separate, and quantify this specific impurity.

-

Peak Identification: To confirm the identity of unknown peaks in the chromatogram of a Proguanil API batch by comparing retention times and spectral data.

-

Toxicological Studies: If the impurity is present at significant levels, a pure sample may be required for safety and toxicity assessments.

Synthetic Pathway

The most direct and widely adopted method for synthesizing symmetrical 1,5-diarylbiguanides is the reaction of an appropriate aniline hydrochloride with sodium dicyanamide.[6][7][8] This one-pot procedure is efficient and yields the desired biguanide hydrochloride salt directly.

The reaction proceeds via the nucleophilic attack of the aniline on a carbon atom of the dicyanamide anion, followed by a series of proton transfers and a second aniline attack to form the symmetric biguanide structure. The acidic medium (from the anilinium chloride) is crucial for the reaction to proceed.[7]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1,5-Bis(4-chlorophenyl)biguanide HCl.

Detailed Experimental Protocol

This protocol is a representative example based on established procedures for analogous compounds and must be adapted and optimized under controlled laboratory conditions.[6][9]

-

Reagent Preparation: Prepare the anilinium salt by dissolving 4-chloroaniline (2.0 equivalents) in a minimal amount of ethanol, followed by the slow addition of concentrated hydrochloric acid (2.0 equivalents) under cooling. The resulting salt can be used directly or isolated.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the prepared 4-chloroaniline hydrochloride (2.0 eq.), sodium dicyanamide (1.0 eq.), and a suitable solvent (e.g., water, ethanol, or a mixture thereof).[6]

-

Reaction Execution: Heat the stirred reaction mixture to reflux. The reaction progress should be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to promote crystallization of the hydrochloride salt product.

-

Purification: Collect the crude product by vacuum filtration. Wash the filter cake with cold solvent to remove unreacted starting materials and soluble byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Drying & Characterization: Dry the purified white to off-white solid under vacuum. Confirm the identity and purity of the final product using the analytical techniques described in the following section.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to qualify a synthesized batch of material as a reference standard. A multi-technique approach ensures unambiguous confirmation of structure and a reliable assessment of purity.

Rationale for Analysis

The goal of characterization is to create a Certificate of Analysis (CoA) that validates the material. This requires orthogonal analytical methods—techniques that measure sample properties based on different chemical or physical principles—to provide a high degree of confidence in the final purity value.

Recommended Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a central technique for the analysis of biguanides in various samples.[10][11]

| Technique | Purpose | Key Insights Provided |

| RP-HPLC (UV) | Purity Assessment & Quantification | Provides separation from starting materials and byproducts. Area percent analysis gives a purity value.[12] |

| LC-MS | Identity Confirmation | Confirms the molecular weight of the parent ion, providing definitive structural evidence.[1] |

| ¹H and ¹³C NMR | Structural Elucidation | Confirms the chemical structure, proton/carbon environments, and absence of solvent impurities. |

| FTIR Spectroscopy | Functional Group Analysis | Confirms the presence of key functional groups (N-H, C=N, aromatic C-Cl) characteristic of the molecule. |

| Elemental Analysis | Formula Confirmation | Measures the percentage of C, H, N, and Cl, which should match the theoretical values for C14H14Cl3N5. |

Protocol: Example RP-HPLC Method for Purity Assessment

This is a starting point for method development and requires optimization and validation.

-

Column: Inertsil ODS C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[12]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20mM potassium phosphate, pH adjusted) and a polar organic solvent (e.g., acetonitrile or methanol).[12]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV/PDA detector, monitoring at a wavelength around 230-240 nm, where the chlorophenyl chromophore absorbs.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the accurately weighed standard in a suitable diluent (e.g., mobile phase or a water/acetonitrile mixture).

Context in Drug Development

While not a therapeutic agent itself, 1,5-Bis(4-chlorophenyl)biguanide holds a specific and important role within the pharmaceutical landscape as a defined impurity.

Role as a Pharmaceutical Impurity

This compound is formed as a byproduct during the synthesis of Proguanil, likely from the reaction of the intermediate 1-(4-chlorophenyl)biguanide with excess 4-chloroaniline starting material. Its presence in the final API must be monitored and controlled to ensure the safety and efficacy of the drug product. Regulatory bodies like the ICH require stringent control over such impurities.[1]

The Biguanide Class: A Legacy of Diverse Bioactivity

The biguanide scaffold is a privileged structure in medicinal chemistry, giving rise to drugs with remarkably different therapeutic applications.[7] Understanding this context helps appreciate the potential, albeit unevaluated, bioactivity of impurity molecules.

Caption: Relationship of Proguanil Impurity C to the broader biguanide class.

Conclusion

1,5-Bis(4-chlorophenyl)biguanide hydrochloride is a compound of significant analytical interest in the pharmaceutical industry. As a specified impurity of the antimalarial drug Proguanil, its accurate identification and quantification are essential for ensuring drug quality and patient safety. This guide has provided the core technical information required for its synthesis, characterization, and contextual understanding, serving as a vital resource for professionals in quality control and drug development.

References

-

LeBel, O., Maris, T., Duval, H., & Wuest, J. D. (n.d.). A practical guide to arylbiguanides Synthesis and structural characterization. SciSpace. Retrieved from [Link][6][9][13]

-

El-Gazzar, M. G., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1194–1224. Available at: [Link][7]

-

El-Gazzar, M. G., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. Available at: [Link][8]

-

Arayne, M. S., Sultana, N., & Zuberi, M. H. (2014). Analyses of Biguanides and Related Compounds in Biological and Environmental Samples by HPLC. Critical Reviews in Analytical Chemistry, 45(2), 148–164. Available at: [Link][10]

-

Google Patents. (n.d.). RU2492471C2 - Method for quantitative determination of biguanidine derivatives. Retrieved from [14]

-

SIELC Technologies. (2024). HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. Retrieved from [Link][11]

-

ResearchGate. (2024). Analytical Method Development and Validation of Biguanide, Empagliflozin, and Linagliptin by RP HPLC. Available at: [Link][12]

-

PubMed. (2019). Analysis of polyhexamethylene biguanide and alexidine in contact lens solutions using capillary electrophoresis, ultra-performance liquid chromatography and quadrupole time of flight mass spectrometry. Available at: [Link][15]

-

Der Pharma Chemica. (2012). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Available at: [Link][1]

-

PubChem. (n.d.). 1,5-Bis(4-chlorophenyl)biguanide. Retrieved from [Link][5]

-

Allmpus. (n.d.). Proguanil Hydrochloride. Retrieved from [Link][4]

-

ResearchGate. (n.d.). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Available at: [Link][2]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Proguanil EP Impurity C - SRIRAMCHEM [sriramchem.com]

- 4. allmpus.com [allmpus.com]

- 5. 1,5-Bis(4-chlorophenyl)biguanide | C14H13Cl2N5 | CID 53307390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. tandfonline.com [tandfonline.com]

- 11. HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. RU2492471C2 - Method for quantitative determination of biguanidine derivatives - Google Patents [patents.google.com]

- 15. Analysis of polyhexamethylene biguanide and alexidine in contact lens solutions using capillary electrophoresis, ultra-performance liquid chromatography and quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Chlorhexidine from 1,5-Bis(4-chlorophenyl)biguanide and Related Intermediates

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to chlorhexidine, a broad-spectrum antiseptic biguanide. We will delve into the chemical principles and practical methodologies for the synthesis of key intermediates, including 1,5-Bis(4-chlorophenyl)biguanide, and their subsequent conversion to chlorhexidine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and a discussion of potential impurities and process optimization.

Introduction: The Significance of Chlorhexidine

Chlorhexidine, chemically known as 1,1'-hexamethylenebis[5-(p-chlorophenyl)biguanide], is a cationic bisbiguanide that has been a cornerstone of antiseptic and disinfectant formulations for decades.[1][2] Its broad-spectrum efficacy against Gram-positive and Gram-negative bacteria, coupled with its persistence on the skin, makes it an indispensable tool in clinical and veterinary settings for infection control.[3][] The synthesis of chlorhexidine, originally reported by Rose and Swain in 1956, involves the coupling of two p-chlorophenylbiguanide moieties via a hexamethylene linker.[3][5] This guide will explore the common synthetic routes to chlorhexidine, with a particular focus on the preparation of the crucial biguanide intermediates.

Chemical Structures and Nomenclature

To facilitate a clear understanding of the synthetic processes, the key molecules involved are presented below:

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) |

| p-Chloroaniline |  | C₆H₆ClN | 127.57 |

| Dicyandiamide (Cyanoguanidine) |  | C₂H₄N₄ | 84.08 |

| 1,5-Bis(4-chlorophenyl)biguanide |  | C₁₄H₁₃Cl₂N₅ | 322.19 |

| Hexamethylenebis(dicyandiamide) |  | C₁₀H₁₈N₈ | 250.30 |

| Chlorhexidine |  | C₂₂H₃₀Cl₂N₁₀ | 505.45 |

Synthetic Pathways to Chlorhexidine

There are two primary industrial routes for the synthesis of chlorhexidine. Both pathways involve the formation of a biguanide intermediate, followed by a coupling reaction.

Route A: Synthesis via 1-(p-Chlorophenyl)biguanide

This route involves the initial synthesis of a monosubstituted biguanide, which is then coupled with a hexamethylene diamine derivative.

The formation of 1-(p-chlorophenyl)biguanide is achieved through the acid-catalyzed condensation of p-chloroaniline with dicyandiamide.[6]

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of the amino group of p-chloroaniline on the protonated cyano group of dicyandiamide. The acidic conditions are crucial for activating the cyano group towards nucleophilic addition.

Caption: Mechanism of 1-(p-Chlorophenyl)biguanide Synthesis.

Experimental Protocol:

A general procedure for the synthesis of N-arylbiguanides is as follows:[6]

-

To a reaction vessel, add 4-chloroaniline (1.0 eq) and dicyandiamide (1.0 eq).

-

Add a suitable solvent, such as water or an alcohol, and a catalytic amount of a strong acid, like hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Collect the solid product by filtration, wash with a cold solvent to remove impurities, and dry under vacuum.

Causality of Experimental Choices:

-

Acid Catalyst: The use of a strong acid like HCl is essential to protonate the nitrile group of dicyandiamide, making it more electrophilic and susceptible to nucleophilic attack by the weakly basic aromatic amine.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

-

Solvent: Water or an alcohol is typically used as they are polar enough to dissolve the starting materials and the acid catalyst, and they are relatively inert under the reaction conditions.

The final step in this route is the reaction of two equivalents of 1-(p-chlorophenyl)biguanide with a suitable hexamethylene linker, such as hexamethylenediamine dihydrochloride.

Experimental Protocol (based on US Patent 2,684,924): [7]

-

Charge a reaction vessel with 19.4 parts of p-chlorophenyldicyandiamide, 9.4 parts of hexamethylenediamine dihydrochloride, and 100 parts of nitrobenzene.

-

Stir the mixture and heat at 150-160°C for 6 hours.

-

Cool the mixture, dilute with 200 parts of benzene, and filter.

-

Wash the solid residue with benzene and recrystallize from 50% acetic acid to yield 1:6-di-(N1:N1'-p-chlorophenyldiguanido-N5:N5')-hexane dihydrochloride.

Route B: Synthesis via Hexamethylenebis(dicyandiamide)

This is often the preferred industrial route as it can be more efficient and avoids the isolation of the monosubstituted biguanide.

This intermediate is prepared by reacting hexamethylenediamine with a cyanoguanidine derivative.

Experimental Protocol (based on US Patent 4,250,109): [8]

-

Dissolve 21.8 g of cyano-S-methylisothiourea and 11.0 g of hexamethylenediamine in 60 ml of water.

-

Heat the reaction in a sealed ampul at 105°C for 20 hours.

-

Evaporate the solvent to dryness under reduced pressure.

-

Add 70 ml of water to the residue, disperse with warming, then cool and filter to yield the crystalline product.

-

Wash the crystals with cooled alcohol and dry to obtain hexamethylenebis(dicyandiamide).

The hexamethylenebis(dicyandiamide) intermediate is then reacted with p-chloroaniline hydrochloride.

Experimental Protocol (based on US Patent 4,250,109): [8]

-

Dissolve 19.1 g of hexamethylenebis(dicyandiamide) and 25.0 g of p-chloroaniline hydrochloride in 180 ml of 2-ethoxyethanol with warming.

-

Reflux the mixture for 3 hours with stirring.

-

Cool the reaction mixture and filter the crystalline product.

-

Dry the product to yield chlorhexidine hydrochloride with a melting point of 260-262°C.

Causality of Experimental Choices:

-

2-Ethoxyethanol as Solvent: This high-boiling solvent allows the reaction to be carried out at a sufficiently high temperature (reflux) to drive the condensation reaction to completion. It also facilitates the dissolution of the reactants.

-

Use of p-Chloroaniline Hydrochloride: The hydrochloride salt of p-chloroaniline is used to provide the acidic conditions necessary for the reaction to proceed, similar to Route A.

Overall Synthesis Workflow

The following diagram illustrates the two primary synthetic routes to chlorhexidine.

Caption: Overview of Chlorhexidine Synthesis Routes.

Potential Impurities and Side Reactions

The synthesis of chlorhexidine can be accompanied by the formation of several impurities, which can arise from starting materials or side reactions.

-

Unreacted Starting Materials: Incomplete reactions can lead to the presence of p-chloroaniline, dicyandiamide, or hexamethylenediamine in the final product.

-

p-Anilino-p-chlorophenylbiguanide: This can form as a byproduct during the synthesis of chlorhexidine.

-

Thermal Degradation Products: High reaction temperatures can lead to the degradation of chlorhexidine, potentially forming p-chloroaniline and other related compounds.

-

Solvent Residues: Inadequate purification can result in the presence of residual solvents like 2-ethoxyethanol.

Careful control of reaction conditions, stoichiometry, and purification processes are essential to minimize the formation of these impurities and ensure the quality of the final product.

Conclusion

The synthesis of chlorhexidine is a well-established process with multiple viable routes. The choice of a particular synthetic pathway often depends on factors such as cost, efficiency, and the desired purity of the final product. A thorough understanding of the reaction mechanisms, the role of each reagent and condition, and potential side reactions is critical for the successful and optimized production of this important antiseptic agent. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of chlorhexidine and related compounds.

References

- Process for preparing hexamethylene bis-dicyandiamide. US4250109A.

- Process for preparing hexamethylene bis-dicyanide diamide. EP0305721B1.

- Chlorhexidine. American Chemical Society. (2014).

- METHOD FOR PRODUCING HEXAMETHYLENE-BIS-DICYANDIAMID. DE2932951A1.

- PROCESS FOR THE PREPARATION OF HEXAMETHYLENE BIS- (DICYANODIAMIDE). FR2434801A1.

- Process for preparing hexamethylene bis-dicyandiamide. GB-2028815-A.

- Topical antimicrobial cleanser containing chlorhexidine glucon

- Preparation method of chlorhexidine compound. CN102993056A.

- Nu-chlorophenyldiguanidino compounds. US2684924A.

- Chlorhexidine: Definition, Alternatives, Mechanism of Action and Uses. BOC Sciences.

- Bisdiguanides having antibacterial activity. Journal of the Chemical Society (Resumed). (1956).

- Aspects of chlorhexidine degradation.

- Synthesis, characterization, and efficacy of antimicrobial chlorhexidine hexametaphosphate nanoparticles for applications in biomedical m

- UNITED STATES P

- The final product in the following reaction sequence is p - chloroaniline.

- Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. (2021).

- p-AMINOPHENYL DISULFIDE. Organic Syntheses Procedure.

- Investigation of p-chloroaniline formation in the reactions between different endodontic irrigants. SciSpace.

- The facile production of p-chloroaniline facilitated by an efficient and chemoselective metal-free N/S co-doped carbon catalyst. Queen's University Belfast. (2024).

- Reaction of chloroaniline and isopropyl. US2734911A.

- The heat of reaction causes a progressively faster rise in temperature. After 5 minutes the solution fills with a white precipitate which increases rapidly in amount and becomes delicately colored. When the temperature has reached 60°, about 10 minutes after adding the peroxide. Organic Syntheses Procedure.

- Sterilized Chlorhexidine Article and Method of Sterilizing a Chlorhexidine Article.

- An In-depth Technical Guide to the Synthesis of Chlorazanil from N-(4-chlorophenyl)-biguanide. Benchchem.

- 1,5-BIS-(4-CHLOROPHENYL)-BIGUANIDE HCL CAS. ChemicalBook.

- Effects of 1,1'-hexamethylene-bis-[(5-p-chlorophenyl)-biguanide] on the genome and on the synthesis of nucleic acids and proteins in the bacterial cells. PubMed. (1982).

- The synthesis and characterization of Bis- (biguanide-p-phenyl) methane.

- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. (2022).

Sources

- 1. 850. Bisdiguanides having antibacterial activity - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, characterization, and efficacy of antimicrobial chlorhexidine hexametaphosphate nanoparticles for applications in biomedical materials and consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlorhexidine - American Chemical Society [acs.org]

- 5. US5776430A - Topical antimicrobial cleanser containing chlorhexidine gluconate and alcohol - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US2684924A - Nu-chlorophenyldiguanidino compounds - Google Patents [patents.google.com]

- 8. US4250109A - Process for preparing hexamethylene bis-dicyandiamide - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Proguanil Impurity C

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of Proguanil Impurity C, identified as 1,5-bis(4-chlorophenyl)biguanide, in Proguanil Hydrochloride bulk drug substance. The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement for ensuring the safety and efficacy of the final drug product.[1][2] This method is developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing.

Introduction and Scientific Rationale

Proguanil is a prophylactic antimalarial drug that functions as a prodrug, with its active metabolite, cycloguanil, inhibiting the dihydrofolate reductase (DHFR) enzyme in malaria parasites.[3][4] The manufacturing process and subsequent storage of Proguanil Hydrochloride can lead to the formation of related substances, or impurities. Proguanil Impurity C, 1,5-bis(4-chlorophenyl)biguanide, is a known process-related impurity that must be monitored and controlled within strict limits as defined by pharmacopeias.[1][5][6]

The principle of this method is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. Proguanil and its impurities, being moderately polar, exhibit differential partitioning between the stationary and mobile phases, allowing for their effective separation. The inclusion of an ion-pairing agent, Hexane-1-sulphonic acid sodium salt, in the mobile phase is a critical choice; it forms a neutral complex with the basic biguanide functional groups of Proguanil and its impurities. This neutralization minimizes peak tailing and improves chromatographic resolution by ensuring consistent interaction with the C18 stationary phase. The use of a buffered mobile phase maintains a constant pH, which is essential for the reproducible ionization state of the analytes and thus, consistent retention times. UV detection at 254 nm is selected as it provides suitable absorbance for both Proguanil and its related impurities, enabling sensitive quantification.[7]

Materials and Methods

Equipment and Reagents

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector (e.g., Shimadzu LC 2010).[7]

-

Chromatography Column: Kromasil C18 (150 x 4.6 mm, 5 µm particle size) or equivalent.[7]

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Ultrasonicator

-

pH Meter

-

Reference Standards: Proguanil Hydrochloride (USP Reference Standard), Proguanil Impurity C (available from pharmacopeial and commercial suppliers).[8][9]

-

Reagents: HPLC grade Methanol, HPLC grade water, Hexane-1-sulphonic acid sodium salt (AR grade), Glacial Acetic Acid (AR grade).[7][10]

-

Filters: 0.45 µm nylon syringe filters.

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

| Parameter | Condition | Rationale |

| Stationary Phase | Kromasil C18 (150 x 4.6 mm, 5 µm) | Provides excellent resolving power for moderately polar analytes like Proguanil and its impurities.[7][11] |

| Mobile Phase | Buffer:Methanol (45:55 v/v) | The organic/aqueous ratio is optimized for achieving separation between the main peak and its impurities within a reasonable run time.[7] |

| Buffer Preparation | 4.0 g of Hexane-1-sulphonic acid, sodium salt and 10 mL of Glacial Acetic Acid in 1000 mL of HPLC grade water. | The ion-pairing agent improves peak shape for basic compounds, while acetic acid provides buffering.[7][10] |

| Flow Rate | 1.2 mL/min | An optimized flow rate that balances analysis time with separation efficiency.[7] |

| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times and viscosity.[7] |

| Detection Wavelength | 254 nm | A wavelength where both Proguanil and its impurities exhibit significant absorbance for sensitive detection.[7] |

| Injection Volume | 20 µL | A standard volume for analytical HPLC, providing good peak response without overloading the column.[7] |

| Total Run Time | 30 min | Sufficient time to allow for the elution of the main component and all relevant impurities.[7] |

Detailed Experimental Protocols

Solution Preparation

-

Mobile Phase:

-

Accurately weigh 4.0 g of Hexane-1-sulphonic acid, sodium salt and dissolve in 790 mL of HPLC grade water.

-

Add 10 mL of Glacial Acetic Acid.[10]

-

Mix this buffer solution with Methanol in a 45:55 (v/v) ratio.

-

Degas the final mobile phase by sonication or vacuum filtration before use.

-

-

Standard Stock Solution (Proguanil Impurity C):

-

Accurately weigh approximately 5 mg of Proguanil Impurity C reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a concentration of 50 µg/mL.

-

-

System Suitability Solution (SSS):

-

Accurately weigh 10 mg of Proguanil Hydrochloride reference standard into a 100 mL volumetric flask.

-

Add 1.0 mL of the Standard Stock Solution of Proguanil Impurity C.

-

Dissolve and dilute to volume with the mobile phase. This yields a solution with approximately 100 µg/mL of Proguanil HCl and 0.5 µg/mL of Impurity C.[7]

-

-

Sample Solution (Proguanil API):

-

Accurately weigh approximately 10 mg of the Proguanil Hydrochloride sample into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a target concentration of 100 µg/mL.

-

Filter the solution through a 0.45 µm nylon filter before injection.[7]

-

Chromatographic Procedure Workflow

The entire analytical workflow, from preparation to data analysis, is designed to ensure systematic and reproducible results.

Caption: Workflow for the RP-HPLC analysis of Proguanil Impurity C.

System Suitability and Acceptance Criteria

Before sample analysis, the System Suitability Solution (SSS) must be injected (n=5 or 6 replicates) to verify the performance of the chromatographic system. The system is deemed suitable for analysis only if all criteria are met.

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | ≥ 2.0 between Proguanil and Impurity C peaks | Ensures baseline separation, which is critical for accurate quantification of the impurity.[10] |

| Tailing Factor (T) | ≤ 2.0 for both peaks | A value close to 1 indicates a symmetrical peak, free from secondary interactions that can affect integration. |

| Theoretical Plates (N) | ≥ 2000 for both peaks | Measures the efficiency of the column, ensuring sharp and well-defined peaks. |

| % RSD of Peak Area | ≤ 2.0% for replicate injections | Demonstrates the precision of the injection and detection system.[11] |

Method Validation and Trustworthiness

To be considered a self-validating system, the method must undergo rigorous validation as per ICH Q2(R1) guidelines.[12]

-

Specificity: The method's ability to assess the analyte unequivocally in the presence of other components is established through forced degradation studies. Proguanil samples are subjected to acid, base, oxidative, thermal, and photolytic stress.[7][11] The chromatograms of stressed samples must show that the Impurity C peak is free from interference from any degradants, a fact confirmed using a PDA detector for peak purity analysis.

-

Linearity: The method demonstrates linearity for Proguanil Impurity C over a concentration range, typically from the reporting threshold to 150% of the specification limit. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.

-

Accuracy: Accuracy is determined by performing recovery studies on a placebo spiked with known amounts of Impurity C at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The mean percentage recovery should be within 98-102%.[13][14]

-

Precision:

-

Repeatability (Intra-day): Assessed by analyzing six separate sample preparations on the same day. The Relative Standard Deviation (%RSD) should be ≤ 5.0%.[13]

-

Intermediate Precision (Inter-day/Ruggedness): The analysis is repeated on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of results should not exceed established limits.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. The LOQ must be at or below the reporting threshold for the impurity.[13]

-

Robustness: The reliability of the method is tested by introducing small, deliberate variations in parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The system suitability criteria must remain within the acceptance limits under these varied conditions.[7][11]

Conclusion

The RP-HPLC method described herein is a specific, accurate, and precise procedure for the determination of Proguanil Impurity C in bulk drug substance. Its stability-indicating nature ensures that the quantification is unaffected by potential degradation products. The detailed protocol and rigorous validation framework provide a high degree of confidence in the results, making this method an essential tool for quality control laboratories in the pharmaceutical industry to ensure that Proguanil Hydrochloride meets the required purity and safety standards.

References

-

Pai, N. R., & Sawant, S. S. (2013). Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Proguanil Hydrochloride in Tablet Dosage Form. TSI Journals. Available at: [Link]

-

Reddy, B. M., & Rao, K. (2022). A Novel RP-HPLC Method Development and Validation of Anti-Malarial Drugs Atovaquone and Proguanil Hydrochloride in Bulk. International Journal Of Pharma Research and Health Sciences. Available at: [Link]

-

Sawant, S., et al. (2012). Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as it. Der Pharma Chemica. Available at: [Link]

-

Rao, A. L., et al. (2018). Development and Validation for Simultaneous Estimation of Proguanil and Atovaquone by using RP-HPLC. Symbiosis Online Publishing. Available at: [Link]

-

Pai, N. R., & Sawant, S. S. (2012). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica. Available at: [Link]

-

Naazneen, S., et al. (2017). A Stability Indicating HPLC Method Development and Validation for the Simultaneous Estimation of Atovaquone and Proguanil Hydrochloride in Tablet Dosage Form. World Journal of Pharmaceutical Research. Available at: [Link]

-

Pai, N. R., & Sawant, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. ResearchGate. Available at: [Link]

-

Mahendra, U., & Nautiyal, K. S. (2023). Validated RP-HPLC method for the simultaneous estimation of Proguanil and Atovaquone in pharmaceutical dosage form. International Journal of Health Care and Biological Sciences. Available at: [Link]

-

Pharmaffiliates. Proguanil-impurities. Pharmaffiliates. Available at: [Link]

-

Medicines Evaluation Board. (2013). Public Assessment Report: Atovaquone/Proguanil hydrochloride 250/100 mg, film-coated tablets. Geneesmiddeleninformatiebank. Available at: [Link]

-

Pharmaffiliates. Proguanil Hydrochloride-impurities. Pharmaffiliates. Available at: [Link]

-

Veeprho. Proguanil Hydrochloride EP Impurity C (HCl Salt). Veeprho. Available at: [Link]

-

Pharmaffiliates. Proguanil Hydrochloride - Impurity C. Pharmaffiliates. Available at: [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

-

Allmpus. Proguanil EP Impurity C / Proguanil BP Impurity C / Proguanil USP RC C. Allmpus. Available at: [Link]

-

Rao, A. L., et al. (2018). Development and Validation for Simultaneous Estimation of Proguanil and Atovaquone by using RP-HPLC. Symbiosis Online Publishing. Available at: [Link]

-

EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. EDQM. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. allmpus.com [allmpus.com]

- 7. tsijournals.com [tsijournals.com]

- 8. veeprho.com [veeprho.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 13. pharmahealthsciences.net [pharmahealthsciences.net]

- 14. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

High-Performance Liquid Chromatography Analysis of 1,5-Bis(4-chlorophenyl)biguanide: Mobile Phase Optimization and Protocol

Executive Summary

The analysis of 1,5-Bis(4-chlorophenyl)biguanide presents a classic chromatographic challenge: separating a highly basic, hydrophobic molecule without incurring severe peak tailing or irreversible adsorption.[1] As a structural analog to Chlorhexidine and a metabolite related to Proguanil, this compound possesses a highly basic biguanide core (

Standard C18 methods often fail because the protonated biguanide moiety interacts ionically with residual silanols on the silica support. This guide provides two field-proven protocols: a Silanol-Blocking Method (using Triethylamine) and an Ion-Pairing Method (using Octanesulfonate), ensuring sharp peak shapes and reproducible retention times.[1]

Chemical Context & The "Sticky Base" Challenge

To optimize the mobile phase, one must understand the analyte's interaction with the stationary phase.

-

Structure: Two 4-chlorophenyl groups attached to a central biguanide chain.[2][1][3][4]

-

Basicity: The biguanide group is a superbase.[5] At typical HPLC pH (2.0–7.0), it is fully protonated (positively charged).[1]

-

Failure Mode: The positive charge binds to deprotonated silanols (

) on the column surface, causing "shark-fin" tailing and retention time shifting.[1]

Interaction Mechanism Diagram

Figure 1: Mechanism of silanol interaction and the corrective action of mobile phase modifiers.[1]

Protocol A: The Silanol-Blocking Method (Recommended)

Best for: Routine QC, robustness, and LC-MS compatibility (if TEA is replaced with Ammonium Formate, though TEA is superior for peak shape).[1]

This method utilizes Triethylamine (TEA) as a competitive base.[1] TEA saturates the active silanol sites on the column, preventing the biguanide analyte from binding to them.

Reagents

-

Buffer Component: Sodium Phosphate Monobasic (

).[1][3] -

Silanol Blocker: Triethylamine (HPLC Grade).[1]

-

pH Adjuster: Phosphoric Acid (85%).[1]

-

Organic Modifier: Acetonitrile (HPLC Grade).[1]

Mobile Phase Preparation

| Component | Composition | Preparation Notes |

| Mobile Phase A | 50 mM Phosphate + 0.1% TEA (pH 3.[1]0) | Dissolve 6.9g |

| Mobile Phase B | 100% Acetonitrile | Degas by sonication. |

Instrument Parameters

-

Column: L1 (C18), End-capped, Base-deactivated (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus).[1]

-

Dimensions: 4.6 x 150 mm, 3.5 µm or 5 µm.

-

-

Temperature: 30°C (Controls viscosity and kinetics).

-

Detection: UV @ 254 nm (Primary) or 239 nm.[1]

-

Injection Volume: 10–20 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |

| 0.0 | 75 | 25 | Initial equilibration |

| 10.0 | 40 | 60 | Elution of hydrophobic impurities |

| 12.0 | 40 | 60 | Hold |

| 12.1 | 75 | 25 | Return to initial |

| 17.0 | 75 | 25 | Re-equilibration |

Protocol B: The Ion-Pairing Method (High Resolution)

Best for: Separating 1,5-Bis(4-chlorophenyl)biguanide from closely related synthesis impurities or degradation products (e.g., p-chloroaniline).[1]

This method uses Sodium 1-Octanesulfonate .[1] The sulfonate anion forms a neutral ion pair with the cationic biguanide, effectively increasing its retention on the C18 chain and masking the positive charge.

Reagents

-

Ion Pairing Agent: Sodium 1-Octanesulfonate (HPLC Grade).[1]

-

Acid: Glacial Acetic Acid.

-

Solvent: Methanol (MeOH) and Water.

Mobile Phase Composition (Isocratic)

-

Mixture: Methanol : Water (70 : 30 v/v).[1]

-

Additive: 0.005 M Sodium 1-Octanesulfonate + 1% Acetic Acid.[1]

-

Preparation:

-

Dissolve 1.1 g of Sodium 1-Octanesulfonate in 300 mL Water.

-

Add 10 mL Glacial Acetic Acid.

-

Add 700 mL Methanol.

-

Mix and degas. Note: Do not filter after adding organic if using nylon filters; use PTFE.

-

Instrument Parameters

-

Column: C18 (Standard L1).[1]

-

Detection: UV @ 254 nm.[4]

-

System Suitability Requirement: Tailing Factor (

) < 1.5.[1]

Method Development Workflow

Use this decision tree to select the appropriate method for your specific sample matrix.

Figure 2: Decision matrix for selecting the optimal mobile phase based on detection requirements.[1]

Critical Troubleshooting & System Suitability

Peak Tailing (T > 2.0)[2]

-

Cause: Insufficient silanol suppression.

-

Fix: Increase TEA concentration to 0.2% or lower pH to 2.5. Warning: Ensure column stability at low pH.

-

Check: Verify the column is "Base Deactivated" (BDC) or "End-capped".[1] Old columns with exposed silanols are unsuitable for biguanides.

Double Peaks / Split Peaks[2]

-

Cause: Sample solvent mismatch. 1,5-Bis(4-chlorophenyl)biguanide is hydrophobic.[1] Dissolving it in 100% organic solvent and injecting into a high-aqueous mobile phase can cause precipitation or solvent effects.[1]

-

Fix: Dissolve the sample in the Mobile Phase or a 50:50 mix of ACN:Water.

Retention Time Drift

-

Cause (Ion Pairing): Ion pairing agents require long equilibration times.

-

Fix: Equilibrate the column with Protocol B for at least 60 minutes (or 20 column volumes) before the first injection.

References

-

United States Pharmacopeia (USP). Chlorhexidine Gluconate: Related Compounds.[7][8][9] USP-NF.[1][3] (Demonstrates the use of Phosphate/TEA buffer for biguanide separation). [1]

-

European Pharmacopoeia (Ph. Eur.). Chlorhexidine Diacetate: Impurity P. (Identifies 1,5-bis(4-chlorophenyl)biguanide as a specific impurity).

-

Sielc Technologies. HPLC Method for Analysis of Biguanides.[10] (Discusses mixed-mode and ion-pairing strategies for polar bases).

-

PubChem. 1,5-Bis(4-chlorophenyl)biguanide Compound Summary. National Library of Medicine. [1]

Sources

- 1. Chlorhexidine | SIELC Technologies [sielc.com]

- 2. 1,5-BIS-(4-CHLOROPHENYL)-BIGUANIDE HCL CAS#: 13590-88-0 [m.chemicalbook.com]

- 3. trungtamthuoc.com [trungtamthuoc.com]

- 4. iosrphr.org [iosrphr.org]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. uspnf.com [uspnf.com]

- 8. researchgate.net [researchgate.net]

- 9. Chlorhexidine Gluconate Solution [drugfuture.com]

- 10. HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]

Application Note & Protocol: High-Purity Recrystallization of 1,5-Bis(4-chlorophenyl)biguanide

Abstract

This document provides a comprehensive guide for the purification of 1,5-Bis(4-chlorophenyl)biguanide via recrystallization. It is intended for researchers, scientists, and drug development professionals. This guide eschews a rigid template, instead offering a deep, causal understanding of the recrystallization process as applied to this specific biguanide derivative. Protocols are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of Purity for 1,5-Bis(4-chlorophenyl)biguanide

1,5-Bis(4-chlorophenyl)biguanide is a member of the biguanide class of compounds, which are known for a range of biological activities, including antimicrobial and antimalarial properties.[1] For its effective use in research and pharmaceutical development, achieving a high degree of purity is paramount. Impurities, which can arise from the synthesis process, may include unreacted starting materials, by-products, or residual solvents.[2] These can interfere with biological assays, lead to inconsistent results, and pose potential safety risks.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. By carefully selecting a solvent in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, it is possible to obtain the compound in a highly pure crystalline form, leaving the impurities dissolved in the solvent.[4]

This guide will walk you through the process of developing a robust recrystallization protocol for 1,5-Bis(4-chlorophenyl)biguanide, from solvent selection to purity verification.

Understanding the Physicochemical Properties of 1,5-Bis(4-chlorophenyl)biguanide

A successful recrystallization protocol is built upon a solid understanding of the target molecule's properties.

| Property | Value/Information | Source |

| Molecular Formula | C₁₄H₁₃Cl₂N₅ | [5] |

| Molecular Weight | 322.2 g/mol | [5] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Solubility | General biguanide derivatives show solubility in polar solvents like water and alcohols, especially in their salt forms. The free base may have lower solubility in water.[2][6] | General knowledge |

| Melting Point | Not readily available in the literature for the free base. The hydrochloride salt of the related 1-(4-chlorophenyl)biguanide has a melting point of 236.0-245.0 °C.[7] Determining the melting point of the purified product is a key purity indicator. | [7] |

The Recrystallization Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to developing and executing a recrystallization protocol for 1,5-Bis(4-chlorophenyl)biguanide.

Caption: A logical workflow for the recrystallization of 1,5-Bis(4-chlorophenyl)biguanide.

Step 1: Solvent Selection and Screening

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at its boiling point.

-

Dissolve impurities well at all temperatures or not at all.

-

Not react with the compound.

-

Be volatile enough to be easily removed from the crystals.

-

Yield well-formed crystals. [4]

Protocol for Solvent Screening:

-

Place a small amount (e.g., 20-30 mg) of the impure 1,5-Bis(4-chlorophenyl)biguanide in a test tube.

-

Add a few drops of the solvent to be tested at room temperature and observe the solubility.

-

If the compound is insoluble at room temperature, heat the mixture gently in a water bath and observe the solubility.

-

If the compound dissolves completely upon heating, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.

-

Observe if crystals form upon cooling. The formation of a good yield of crystals indicates a promising solvent.

Suggested Solvents for Screening:

Based on the structure of 1,5-Bis(4-chlorophenyl)biguanide and literature on related compounds, the following solvents and solvent systems are recommended for initial screening:

-

Single Solvents:

-

Ethanol

-

Methanol

-

Isopropanol

-

Water (especially for the salt form)

-

Acetonitrile

-

-

Mixed Solvent Systems:

-

Ethanol/Water

-

Methanol/Water

-

Acetone/Hexane[8]

-

A mixed solvent system is often employed when no single solvent meets all the criteria. Typically, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The solution is then heated to redissolve the precipitate and allowed to cool slowly.[8]

Protocol: Single-Solvent Recrystallization of 1,5-Bis(4-chlorophenyl)biguanide (Example with Ethanol)

This protocol uses ethanol as an example, based on its successful use for the recrystallization of a related compound.[9]

-

Dissolution:

-

Place the impure 1,5-Bis(4-chlorophenyl)biguanide in an Erlenmeyer flask.

-

Add the minimum amount of hot ethanol required to completely dissolve the solid. It is advisable to add the solvent in small portions and heat the mixture with swirling after each addition.[10]

-

-

Hot Filtration (if necessary):

-

If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization on the funnel.

-

-

Crystallization:

-

Isolation:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

-

Washing:

-

Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor containing dissolved impurities.

-

-

Drying:

-

Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound to remove any residual solvent.

-

Protocol: Mixed-Solvent Recrystallization of 1,5-Bis(4-chlorophenyl)biguanide (Example with Ethanol/Water)

This protocol is useful if the compound is too soluble in a single solvent even at low temperatures.

-

Dissolution:

-

Dissolve the impure 1,5-Bis(4-chlorophenyl)biguanide in the minimum amount of hot ethanol in an Erlenmeyer flask.

-

-

Inducing Crystallization:

-

While the solution is still hot, add water dropwise with swirling until the solution becomes persistently cloudy (turbid).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

-

Crystallization, Isolation, Washing, and Drying:

-

Follow steps 3-6 from the single-solvent recrystallization protocol, using a cold ethanol/water mixture for washing the crystals.

-

Purity Assessment: Validating the Success of Recrystallization

After recrystallization, it is essential to assess the purity of the obtained crystals.

Melting Point Analysis

A pure crystalline solid has a sharp and well-defined melting point range (typically 0.5-1 °C). Impurities tend to depress and broaden the melting point range.[3]

-

Procedure: Determine the melting point of the dried, recrystallized 1,5-Bis(4-chlorophenyl)biguanide using a calibrated melting point apparatus. Compare the obtained value with the literature value if available, or use it as a benchmark for purity.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to qualitatively assess the purity of a compound. A pure compound should ideally show a single spot on the TLC plate.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase (Eluent): A mixture of a polar and a non-polar solvent. A good starting point for biguanide derivatives would be a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v). The optimal eluent system will need to be determined experimentally to achieve good separation.

-

Procedure:

-

Dissolve a small amount of the crude and recrystallized material in a suitable solvent (e.g., methanol).

-

Spot both solutions on the baseline of a TLC plate.

-

Develop the plate in a chamber saturated with the mobile phase.

-

Visualize the spots under UV light (254 nm).[11] If the compound is not UV-active, a staining reagent such as iodine vapor or a potassium permanganate solution can be used.[12]

-

Compare the chromatograms. The recrystallized sample should show a single, distinct spot, while the crude material may show multiple spots corresponding to impurities.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for determining the purity of a compound. For biguanide derivatives, reversed-phase HPLC is commonly used.[1]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol.[1][13]

-

Detection: UV detection is typically used. For chlorophenyl-containing compounds, a wavelength around 230-260 nm is often suitable.[1]

-

Procedure:

-

Prepare a standard solution of the recrystallized 1,5-Bis(4-chlorophenyl)biguanide of a known concentration.

-

Inject the solution into the HPLC system.

-

Analyze the resulting chromatogram. A pure compound will show a single major peak. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

-

Troubleshooting Common Recrystallization Problems

| Problem | Possible Cause | Solution |

| No crystals form upon cooling | The solution is not supersaturated; too much solvent was used. | Evaporate some of the solvent and try cooling again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.[4] |

| Oiling out | The compound is precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly. | Reheat the solution to dissolve the oil. Add more of the "good" solvent (in a mixed solvent system) and allow the solution to cool more slowly. |

| Low recovery of crystals | The compound is too soluble in the cold solvent. The volume of washing solvent was too large. | Cool the solution for a longer period in an ice bath. Use the minimum amount of ice-cold solvent for washing. |

| Colored impurities remain | The colored impurity has similar solubility to the target compound. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product. |

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all operations in a well-ventilated fume hood.

-

Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath, not an open flame.

-

Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each substance before use.

Conclusion

The recrystallization protocols and analytical methods outlined in this guide provide a robust framework for obtaining and verifying the purity of 1,5-Bis(4-chlorophenyl)biguanide. By systematically applying the principles of solvent selection, controlled crystallization, and thorough purity assessment, researchers can ensure the quality and reliability of this important biguanide derivative for their scientific endeavors. The key to successful recrystallization lies in a methodical approach and a clear understanding of the underlying chemical principles.

References

-

Ali, I., et al. (2018). Analyses of Biguanides and Related Compounds in Biological and Environmental Samples by HPLC. ResearchGate. [Link]

-

SIELC Technologies. (2024, February 2). HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 21, 2026, from [Link]

-

IntechOpen. (2021). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]

-

SIELC Technologies. (n.d.). Analyzing PHMB. Retrieved February 21, 2026, from [Link]

-

Gollu, G., & Gummadi, S. (2022). A rapid LC-PDA method for the simultaneous quantification of metformin, empagliflozin and linagliptin in pharmaceutical dosage form. Annales Pharmaceutiques Françaises, 80(1), 48-58. [Link]

-